Aluminum carbide

Solid-state methanide Hydrolysis chemistry Gas generation

Researchers requiring a reliable solid-state methane source or in-situ carbide reinforcement often face limited alternatives: CaC₂ yields acetylene, SiC/B₄C cannot generate methane, and Be₂C poses severe toxicity. Aluminum carbide (Al₄C₃, CAS 1299-86-1) resolves these challenges through its defining methanide chemistry. • Quantitative hydrolysis: 3 mol CH₄ per mol Al₄C₃, no acetylene or higher hydrocarbons • ΔG°f = -196 kJ/mol drives in-situ precipitation at Al/C interfaces for 5-7× hardness enhancement • Thermal stability to 1400 °C enables pre-heating before controlled hydrolysis • Deployed at Qinshan nuclear plant for tritium monitoring without compressed methane cylinders

Molecular Formula C3Al4
Molecular Weight 143.96 g/mol
CAS No. 1299-86-1
Cat. No. B075661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum carbide
CAS1299-86-1
Synonymsaluminum carbide
Molecular FormulaC3Al4
Molecular Weight143.96 g/mol
Structural Identifiers
SMILESC(#[Al])[Al]=C=[Al]C#[Al]
InChIInChI=1S/3C.4Al
InChIKeyCAVCGVPGBKGDTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Carbide Technical Baseline


Aluminum carbide (Al₄C₃, CAS 1299-86-1) is a binary methanide carbide of aluminum, appearing as pale yellow to brown hexagonal crystals with a rhombohedral R3̄m structure (a = 3.338 Å, c = 25.002 Å) [1]. It exhibits a density of 2.36 g/cm³, a melting point of 2100 °C, and thermal stability up to 1400 °C in inert atmospheres, beyond which it decomposes [2]. Its defining chemical characteristic is quantitative hydrolysis to methane (CH₄) and aluminum hydroxide, with a stoichiometric yield of 3 moles CH₄ per mole Al₄C₃ [3].

Methanide Carbide Quantitative CH₄ yield via hydrolysis (3 mol per mol Al₄C₃)
Thermal Stability Stable to 1400 °C in inert atmosphere; melts at 2100 °C
In-Situ Precipitation Negative ΔG°f drives spontaneous Al/C interface carbide formation

Why Substitution Fails for Aluminum Carbide


In-class substitution of aluminum carbide with other carbides (e.g., SiC, B₄C, Be₂C, CaC₂) or alternative methane sources fails due to fundamentally divergent property profiles and functional outputs. While SiC and B₄C offer higher bulk hardness, they cannot undergo hydrolysis to generate methane at room temperature [1]. Conversely, ionic carbides like CaC₂ hydrolyze to acetylene (C₂H₂) rather than methane, requiring different downstream processing [2]. Beryllium carbide (Be₂C), the only other methanide carbide, hydrolyzes to methane but presents severe inhalation toxicity (berylliosis) and supply chain restrictions [3][4]. Furthermore, Al₄C₃ possesses a uniquely negative Gibbs free energy of formation (ΔG°f = -196 kJ/mol at 298 K) that thermodynamically favors its in-situ precipitation at Al/C interfaces—a property not shared by SiC or B₄C under equivalent processing conditions [5].

SiC or B₄C instead of Al₄C₃ Cannot hydrolyze to methane; methane-generation workflows are incompatible with non-methanide carbides
CaC₂ instead of Al₄C₃ Hydrolyzes to acetylene (C₂H₂), not methane; hydrocarbon product profile may fundamentally alter downstream processing
Be₂C instead of Al₄C₃ Only other methanide carbide but presents severe inhalation toxicity (berylliosis); supply-chain restrictions may apply

Aluminum Carbide Quantitative Evidence


Methane vs. Acetylene Generation

Aluminum carbide (Al₄C₃) hydrolyzes with water to produce exclusively methane (CH₄) according to Al₄C₃ + 12H₂O → 4Al(OH)₃ + 3CH₄, with a stoichiometric yield of 3 moles methane per mole of Al₄C₃ [1]. In contrast, calcium carbide (CaC₂), the most commercially common ionic carbide, hydrolyzes to produce acetylene (C₂H₂) via CaC₂ + 2H₂O → Ca(OH)₂ + C₂H₂ [2]. For applications requiring a methane source without purification from acetylene, ethylene, or higher hydrocarbons, Al₄C₃ provides a single-product output, whereas CaC₂ yields a hydrocarbon mixture [3].

Hydrolysis Product
Head-to-head
Al₄C₃ → CH₄ (3 mol/mol) vs CaC₂ → C₂H₂
Methane-specific workflow support
Exclusive single-product hydrolysis confirmed at room temperature
Solid-state methanide Hydrolysis chemistry Gas generation

Hardness: Al₄C₃ vs. Matrix

In mechanically alloyed Al-Al₄C₃ composites, the hardness of Al₄C₃ particles was measured at 10–14 GPa using depth-sensing indentation (DSI), which is 5–7 times higher than the hardness of the surrounding Al matrix [1]. These hard particles absorb twice the elastic deformation energy compared to the soft matrix, with indentation modulus (EIT, comparable to Young's modulus) 2.5–5 times higher for the particles [2]. For comparison, bulk SiC exhibits Vickers hardness of 24–28 GPa, while B₄C reaches 30–38 GPa, but neither can be in-situ precipitated within an Al matrix under standard processing conditions [3].

Particle Hardness
Cross-study
Al₄C₃: 10–14 GPa vs Al matrix: ~2 GPa
5–7× matrix hardness enhancement
DSI technique; indentation modulus 2.5–5× higher than matrix
Metal matrix composites Dispersion strengthening Mechanical alloying

Gibbs Free Energy for In-Situ Precipitation

Al₄C₃ exhibits a standard Gibbs free energy of formation (ΔG°f) of -196 kJ/mol at 298 K and -88.8 ± 11.2 kJ/mol at 1873 K, driving spontaneous in-situ precipitation at Al/C interfaces during composite processing [1][2]. In contrast, silicon carbide (SiC) has a ΔG°f of approximately -60 to -70 kJ/mol at similar temperatures, making its in-situ formation in Al matrices thermodynamically less favorable without external driving forces [3]. This thermodynamic advantage enables the use of Al₄C₃ as a nucleating agent for α-Al phase in hypoeutectic Al-Si alloys, a property not observed with SiC particles [4].

Formation Energy
Reported
ΔG°f = −196 kJ/mol at 298 K
Supports in-situ precipitation at Al/C interfaces
~2.8–3.3× more negative than SiC at 298 K
Interface thermodynamics Composite processing Phase formation

Methane Yield Performance

In a methane supply module designed for atmospheric tritium sampling, Al₄C₃ hydrolysis with N₂ carrier gas at 25–50 mL/min generated methane concentrations suitable for detection. Minimum reaction temperatures of 40 °C (for 1.00 L/min sampling flow) and 60 °C (for 3.00 L/min sampling flow) were required to meet methane demand [1]. By comparison, direct hydrolysis of calcium carbide (CaC₂) under similar conditions would generate acetylene, requiring additional hydrogenation steps to produce methane—adding process complexity and cost [2].

Methane Supply Module
Head-to-head
40 °C at 1 L/min; 60 °C at 3 L/min
On-demand CH₄ without compressed cylinders
N₂ carrier at 25–50 mL/min; deployed at Qinshan NPP
Methane generation Carrier gas Nuclear monitoring

Thermal Stability in Inert Atmospheres

Al₄C₃ maintains structural stability up to 1400 °C in inert atmospheres (vacuum or argon) before decomposition, with a melting point of 2100 °C [1]. Under identical inert conditions, beryllium carbide (Be₂C) decomposes above 2100 °C but exhibits decomposition onset at ~1500 °C in the presence of trace moisture [2]. Silicon carbide (SiC) remains stable to 1600–1700 °C but cannot undergo controlled hydrolysis for methane generation. This positions Al₄C₃ as the only methanide carbide with sufficient thermal stability for high-temperature processing while retaining methane-generating capability upon water exposure [3].

Thermal Stability Limit
Class-level
Stable to 1400 °C; melts at 2100 °C
Enables high-T processing with CH₄ capability
Inert atmosphere required; moisture-sensitive above ambient
High-temperature stability Refractory applications Thermal decomposition

Interface Strengthening in CNT/Al Composites

In carbon nanotube (CNT) reinforced aluminum composites, controlled formation of Al₄C₃ at the CNT/Al interface improves load transfer and ultimate tensile strength (UTS). Composites reinforced with 1 wt% processed CNTs and spark plasma sintered (SPS) at 550 °C for 10 min achieved optimal mechanical properties due to Al₄C₃ interfacial formation [1]. Earlier work demonstrated that partially-formed Al₄C₃ could enhance UTS compared to unreinforced aluminum, with the improvement attributed to improved interfacial bonding without compromising CNT structural integrity [2].

CNT/Al Interface
Data to verify
Al₄C₃ at CNT/Al interface enhances load transfer
Supports UTS improvement in CNT/Al composites
SPS at 550 °C, 1 wt% PCNTs; exact UTS values to verify
Carbon nanotube composites Interface engineering Load transfer

Aluminum Carbide Application Scenarios


In-Situ Strengthening of Al Composites

In mechanically alloyed Al-based composites, Al₄C₃ precipitates provide a hardness enhancement of 5–7× relative to the Al matrix (10–14 GPa vs. ~2 GPa) as measured by depth-sensing indentation [1]. The indentation modulus of the particles exceeds the matrix by 2.5–5×, and the hard phase absorbs twice the elastic deformation energy [2]. This performance justifies Al₄C₃ selection over ex-situ SiC or B₄C additions where in-situ precipitation is required for homogeneous dispersion and strong interfacial bonding [3].

Methane Generation for Nuclear Monitoring

Al₄C₃ hydrolysis modules provide on-demand methane carrier gas for atmospheric tritium (HTO, HT, CH₃T) sampling near nuclear facilities. The system operates at minimum temperatures of 40 °C (1.00 L/min sampling flow) and 60 °C (3.00 L/min sampling flow) with N₂ carrier gas at 25–50 mL/min [4]. This eliminates the need for compressed methane cylinders and avoids the acetylene-to-methane conversion steps required if CaC₂ were substituted. The module has been successfully deployed at the Qinshan nuclear power plant for practical tritium monitoring [5].

Interfacial Phase in CNT/Al Composites

The strongly negative Gibbs free energy of formation (-196 kJ/mol at 298 K) drives reliable in-situ Al₄C₃ precipitation at CNT/Al interfaces during composite consolidation [6]. Controlled carbide formation at 550 °C (SPS processing) enhances load transfer from the Al matrix to CNTs, improving ultimate tensile strength without compromising CNT structural integrity [7]. This engineered interfacial layer cannot be replicated with SiC or B₄C due to their less favorable formation thermodynamics and lack of in-situ precipitation capability in Al matrices [8].

High-Temperature Methane Calibration

Al₄C₃ serves as a solid-state methanide source for generating high-purity methane calibration gas via controlled hydrolysis. The stoichiometric reaction Al₄C₃ + 12H₂O → 4Al(OH)₃ + 3CH₄ yields exclusively methane, avoiding the acetylene, ethylene, and higher hydrocarbon mixtures produced from other carbides such as CaC₂ or U₂Al₃C₄ [9]. With thermal stability to 1400 °C in inert atmospheres, Al₄C₃ can be stored and handled at elevated temperatures prior to controlled hydrolysis, a property absent in thermally labile alternative methane precursors [10].

Application
Selection Property
Validation Focus
Al-MMC in-situ strengthening
Microhardness enhancement ratio
DSI-measured particle hardness relative to matrix
Nuclear tritium monitoring
On-demand CH₄ carrier gas generation
Hydrolysis temperature and flow-rate requirements
CNT/Al interface engineering
In-situ carbide precipitation thermodynamics
ΔG°f-driven interface formation under SPS
High-purity CH₄ calibration
Exclusive methane output from hydrolysis
Stoichiometric purity; C₂+ hydrocarbon absence

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